molecular formula C14H21F2NO4 B8218446 tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate CAS No. 2227198-77-6

tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No.: B8218446
CAS No.: 2227198-77-6
M. Wt: 305.32 g/mol
InChI Key: ARFFMJIIOAYJGV-SNVBAGLBSA-N
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Description

tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a tert-butyl ester group, and difluoro and oxobutanoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Substituents: The difluoro groups can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Oxobutanoyl Group: The oxobutanoyl group can be attached through acylation reactions using acyl chlorides or anhydrides.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups or the oxobutanoyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro and oxobutanoyl groups may play a role in binding to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: Similar structure but lacks the difluoro substituents.

    tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: Another similar compound with different substituents on the piperidine ring.

Uniqueness

tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is unique due to the presence of both difluoro and oxobutanoyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFFMJIIOAYJGV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)[C@@H]1CC(CN(C1)C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119050
Record name 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227198-77-6
Record name 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227198-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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